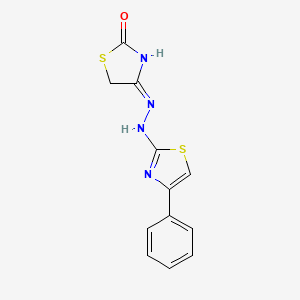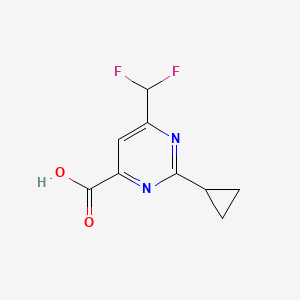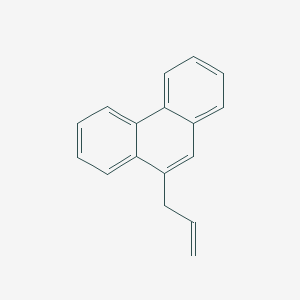
9-(Prop-2-en-1-yl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Allylphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene core with an allyl group attached at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylphenanthrene typically involves the reaction of 9-bromophenanthrene with allyltributylstannane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and heated to around 110°C for a couple of hours to ensure full conversion .
Industrial Production Methods: While specific industrial production methods for 9-Allylphenanthrene are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield.
Types of Reactions:
Oxidation: 9-Allylphenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of 9-Allylphenanthrene can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at the phenanthrene core, particularly at the 9 and 10 positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone, diphenic acid.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene.
Scientific Research Applications
9-Allylphenanthrene has found applications in various fields of scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 9-Allylphenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and disruption of cellular redox balance . Additionally, its structural properties allow it to intercalate into DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
9-Aminophenanthrene: Known for its use in drug development and biological studies.
9-Cyanophenanthrene: Investigated for its photophysical properties and applications in organic electronics.
Phenanthroindolizidines: A class of compounds with significant biological activities, including anticancer properties.
Uniqueness of 9-Allylphenanthrene: 9-Allylphenanthrene stands out due to its unique allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C17H14 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-prop-2-enylphenanthrene |
InChI |
InChI=1S/C17H14/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h2-6,8-12H,1,7H2 |
InChI Key |
NSULJRWSLUDPNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


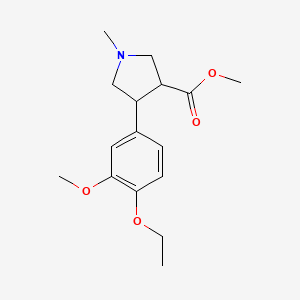
![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
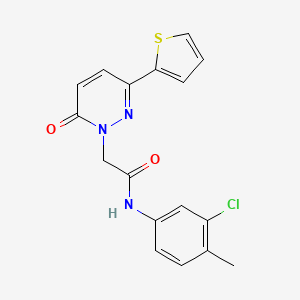

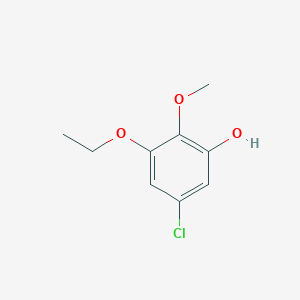
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
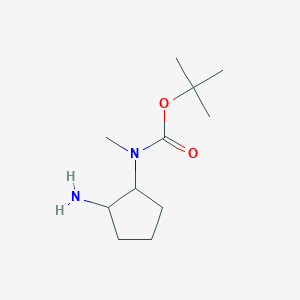

![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
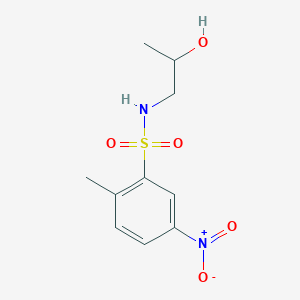
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
